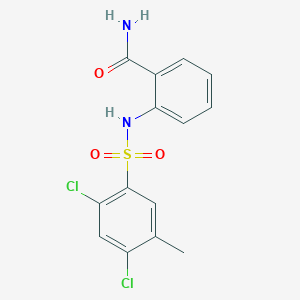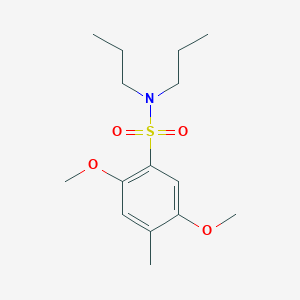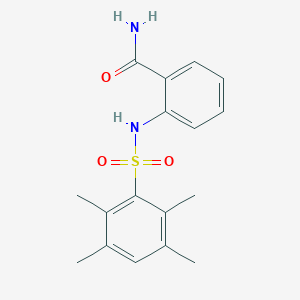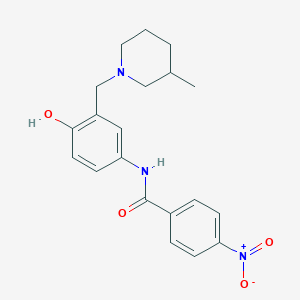
(Z)-N-(Azepan-1-yl)-1-(2,4-dichlorophenyl)methanimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-N-(Azepan-1-yl)-1-(2,4-dichlorophenyl)methanimine, also known as CLP290, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. CLP290 belongs to the class of imidazolone compounds and has been found to modulate the activity of a specific type of ion channel, the small-conductance calcium-activated potassium (SK) channels.
Wirkmechanismus
The mechanism of action of (Z)-N-(Azepan-1-yl)-1-(2,4-dichlorophenyl)methanimine is based on its ability to activate SK channels. SK channels are involved in regulating neuronal excitability, synaptic transmission, and cardiac function. By activating SK channels, (Z)-N-(Azepan-1-yl)-1-(2,4-dichlorophenyl)methanimine increases the repolarization of neurons and cardiomyocytes, leading to a decrease in their firing rate and contractility, respectively. This effect is mediated by the binding of (Z)-N-(Azepan-1-yl)-1-(2,4-dichlorophenyl)methanimine to the calmodulin-binding domain of SK channels, which causes a conformational change and subsequent channel opening.
Biochemical and Physiological Effects
(Z)-N-(Azepan-1-yl)-1-(2,4-dichlorophenyl)methanimine has been shown to have several biochemical and physiological effects, including the modulation of ion channel activity, the enhancement of synaptic plasticity, the improvement of cognitive function, the reduction of cardiac arrhythmias, and the suppression of T cell activity. These effects are mediated by the activation of SK channels and subsequent changes in neuronal and cardiomyocyte excitability.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (Z)-N-(Azepan-1-yl)-1-(2,4-dichlorophenyl)methanimine for lab experiments is its high potency and specificity for SK channels. This allows for precise modulation of SK channel activity without affecting other ion channels or receptors. However, (Z)-N-(Azepan-1-yl)-1-(2,4-dichlorophenyl)methanimine also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. These factors need to be taken into account when designing experiments using (Z)-N-(Azepan-1-yl)-1-(2,4-dichlorophenyl)methanimine.
Zukünftige Richtungen
There are several future directions for research on (Z)-N-(Azepan-1-yl)-1-(2,4-dichlorophenyl)methanimine, including the development of more potent and selective SK channel modulators, the investigation of its therapeutic potential in human diseases, and the elucidation of its molecular mechanism of action. Additionally, the use of (Z)-N-(Azepan-1-yl)-1-(2,4-dichlorophenyl)methanimine in combination with other drugs or therapies may lead to synergistic effects and improved outcomes in various conditions. Overall, (Z)-N-(Azepan-1-yl)-1-(2,4-dichlorophenyl)methanimine represents a promising compound for scientific research and has the potential to contribute to the development of novel treatments for a range of diseases.
Synthesemethoden
The synthesis of (Z)-N-(Azepan-1-yl)-1-(2,4-dichlorophenyl)methanimine involves a multistep process that starts with the reaction of 2,4-dichlorobenzaldehyde with 1-aminocyclohexane in the presence of a base. The resulting Schiff base is then reduced with sodium borohydride to yield the desired compound. The purity and yield of (Z)-N-(Azepan-1-yl)-1-(2,4-dichlorophenyl)methanimine can be improved through recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
(Z)-N-(Azepan-1-yl)-1-(2,4-dichlorophenyl)methanimine has been extensively studied in various fields of research, including neuroscience, cardiology, and immunology. In neuroscience, (Z)-N-(Azepan-1-yl)-1-(2,4-dichlorophenyl)methanimine has been shown to enhance synaptic plasticity and improve cognitive function in animal models of Alzheimer's disease and schizophrenia. In cardiology, (Z)-N-(Azepan-1-yl)-1-(2,4-dichlorophenyl)methanimine has been found to reduce cardiac arrhythmias and improve contractility in animal models of heart failure. In immunology, (Z)-N-(Azepan-1-yl)-1-(2,4-dichlorophenyl)methanimine has been demonstrated to suppress the activity of T cells and reduce inflammation in animal models of autoimmune diseases.
Eigenschaften
CAS-Nummer |
16987-40-9 |
|---|---|
Molekularformel |
C13H16Cl2N2 |
Molekulargewicht |
271.18 g/mol |
IUPAC-Name |
(Z)-N-(azepan-1-yl)-1-(2,4-dichlorophenyl)methanimine |
InChI |
InChI=1S/C13H16Cl2N2/c14-12-6-5-11(13(15)9-12)10-16-17-7-3-1-2-4-8-17/h5-6,9-10H,1-4,7-8H2/b16-10- |
InChI-Schlüssel |
WYMKISIWQJPKOC-YBEGLDIGSA-N |
Isomerische SMILES |
C1CCCN(CC1)/N=C\C2=C(C=C(C=C2)Cl)Cl |
SMILES |
C1CCCN(CC1)N=CC2=C(C=C(C=C2)Cl)Cl |
Kanonische SMILES |
C1CCCN(CC1)N=CC2=C(C=C(C=C2)Cl)Cl |
Synonyme |
N-(2,4-Dichlorobenzylidene)-1-azepanamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N4,N4'-di-tert-butyl-[1,1'-biphenyl]-4,4'-disulfonamide](/img/structure/B230680.png)







![(1R,2R,4aS)-1-[(E)-5-hydroxy-3-methylpent-3-enyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-ol](/img/structure/B230733.png)



